(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO2. It is a compound of interest in organic chemistry due to its unique structure, which includes a pyridine ring substituted with ethyl, trifluoromethyl, and boronic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is commonly used for the synthesis of pyridinylboronic acids and esters . The reaction conditions often include the use of tetrahydrofuran as a solvent and the presence of a base to facilitate the exchange and subsequent borylation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride could be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action for (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the final biaryl product .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the ethyl and trifluoromethyl substituents.
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar but has a methyl group instead of an ethyl group.
Uniqueness
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both ethyl and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis for creating complex molecules with specific functional groups .
Properties
Molecular Formula |
C8H9BF3NO2 |
---|---|
Molecular Weight |
218.97 g/mol |
IUPAC Name |
[5-ethyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H9BF3NO2/c1-2-5-3-6(9(14)15)4-13-7(5)8(10,11)12/h3-4,14-15H,2H2,1H3 |
InChI Key |
DAMKLKKNVKJFAU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)CC)(O)O |
Origin of Product |
United States |
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